DKFZ-633
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H24N4O3 |
|---|---|
Molecular Weight |
440.5 |
IUPAC Name |
2-((3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)amino)-2-oxoethyl 2-(5-ethynyl-2-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C26H24N4O3/c1-5-19-11-12-23-22(13-19)21(16(2)27-23)14-25(32)33-15-24(31)28-26-17(3)29-30(18(26)4)20-9-7-6-8-10-20/h1,6-13,27H,14-15H2,2-4H3,(H,28,31) |
InChI Key |
BSFUPONMMJGPSV-UHFFFAOYSA-N |
SMILES |
O=C(NC1=C(C)N(C2=CC=CC=C2)N=C1C)COC(CC3=C(C)NC4=C3C=C(C#C)C=C4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DKFZ-633; DKFZ 633; DKFZ633; |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Dkfz 633
High-Throughput Screening Approaches for Novel KLK6 Inhibitors
The journey towards DKFZ-633 began with a high-throughput screening (HTS) campaign aimed at identifying novel inhibitors of KLK6. nih.govsemanticscholar.org A fluorescence-based assay was employed to screen a diverse library of compounds for their ability to inhibit the enzymatic activity of KLK6. This initial large-scale screening was crucial in identifying novel chemical scaffolds with the potential for development into potent and selective KLK6 inhibitors. The screening process involved the automated testing of thousands of compounds, measuring the inhibition of KLK6-mediated cleavage of a fluorogenic substrate. From this extensive effort, a number of initial "hit" compounds were identified, paving the way for more detailed investigation.
Identification of Depsipeptidic Scaffolds as KLK6 Modulators
Among the hits identified in the high-throughput screening, a class of compounds known as depsipeptides emerged as a particularly promising scaffold for KLK6 inhibition. nih.govsemanticscholar.org Depsipeptides are peptides in which one or more of the amide bonds are replaced by ester bonds. This structural feature can confer unique properties to the molecule, including altered conformational preferences and metabolic stability. The identified depsipeptidic hits were found to act as substrate mimics that transiently acylate the catalytic serine residue of KLK6, leading to a time-dependent inhibition of its activity. nih.govsemanticscholar.org This mechanism of action suggested that these scaffolds could be optimized to generate highly potent and specific inhibitors.
Evolution of Inhibitor Design to Activity-Based Probes
The initial depsipeptidic hits underwent a rigorous process of structure-activity relationship (SAR) studies to optimize their potency, selectivity, and physicochemical properties. nih.gov This involved the synthesis and evaluation of a series of analogues with systematic modifications to different parts of the depsipeptidic scaffold. The SAR studies provided valuable insights into the structural requirements for effective KLK6 inhibition. For instance, modifications to the P1 position of the peptide, which interacts with the primary specificity pocket of the protease, were found to be critical for both potency and selectivity.
Through this iterative process of design, synthesis, and testing, an optimized depsipeptidic inhibitor, DKFZ-251, was developed. nih.gov DKFZ-251 demonstrated significantly improved potency and selectivity for KLK6 over other related kallikreins and serine proteases.
Table 1: Inhibitory Activity of Optimized Depsipeptidic Scaffold DKFZ-251 against KLK6 and other Serine Proteases
| Protease | IC50 (nM) |
| KLK6 | 50 |
| KLK1 | >10000 |
| KLK2 | >10000 |
| KLK3 | >10000 |
| Trypsin | >10000 |
Data sourced from De Vita et al., J Med Chem, 2018.
The development of a potent and selective inhibitor like DKFZ-251 was a significant achievement. However, to further investigate the biological activity of KLK6 in complex biological systems, a tool was needed to specifically label and detect the active form of the enzyme. This led to the evolution of the inhibitor design towards the creation of an activity-based probe (ABP). ABPs are powerful chemical tools that typically consist of a reactive "warhead" that covalently modifies the active site of an enzyme, a recognition element that directs the probe to the target enzyme, and a reporter tag for detection.
This compound as a Derivative of Optimized Depsipeptidic Scaffolds
Building upon the highly optimized and selective depsipeptidic scaffold of DKFZ-251, the activity-based probe this compound was designed and synthesized. nih.gov The key modification was the introduction of a terminal alkyne group to the N-terminus of the DKFZ-251 scaffold. This alkyne handle serves as a reporter tag that can be utilized for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the attachment of a variety of reporter molecules, including fluorophores or biotin (B1667282), for visualization and affinity purification of active KLK6.
The design of this compound retained the core depsipeptidic structure responsible for potent and selective inhibition of KLK6, while the addition of the alkyne tag transformed it into a versatile research tool. Preclinical characterization demonstrated that this compound could be used to pull down active endogenous KLK6 from cellular lysates, confirming its utility as a functional ABP. nih.govsemanticscholar.org
Table 2: Key Compounds in the Development of this compound
| Compound | Description |
| Initial HTS Hits | Depsipeptidic compounds identified from high-throughput screening. |
| DKFZ-251 | An optimized and potent depsipeptidic inhibitor of KLK6. |
| This compound | An activity-based probe derived from DKFZ-251, featuring a terminal alkyne for click chemistry. |
Molecular and Cellular Mechanisms of Action of Dkfz 633 As a Research Tool
Mechanism of KLK6 Inhibition by DKFZ-633
This compound functions as a highly selective inhibitor of Kallikrein-related peptidase 6 (KLK6). It is an optimized depsipeptide-derived compound that acts as a substrate mimic. Its inhibitory mechanism involves the transient acylation of the catalytic serine residue within the active site of KLK6. This interaction effectively blocks the enzyme's proteolytic activity. This compound demonstrates potent inhibition of KLK6, with an IC50 value of 0.25 µM. nih.gov
Table 1: Inhibition Potency of this compound against KLK6
| Compound | Target Enzyme | IC50 (µM) |
| This compound | KLK6 | 0.25 |
Functionality as an Activity-Based Probe (ABP)
Beyond its role as an inhibitor, this compound is notable for its functionality as an activity-based probe (ABP). Activity-based probes are chemical tools designed to covalently label active enzymes, enabling their detection and quantification within complex biological samples. This compound holds significance as the first reported KLK-specific ABP. Its design incorporates a 1-alkyne moiety, a chemical handle that facilitates the detection of labeled KLK6 through click chemistry. This allows for the specific and sensitive visualization of active KLK6 in various research applications.
Selective Interaction with Active Endogenous KLK6
A key utility of this compound as a research tool lies in its ability to selectively interact with and "pull down" active endogenous KLK6. nih.gov This characteristic is invaluable for researchers aiming to study the functional state of KLK6 in native biological contexts, such as cellular assays or tissue samples. By specifically targeting the enzymatically active form of KLK6, this compound provides a powerful means to dissect the role of KLK6 activity in various physiological and pathological processes, offering an advantage over traditional immunoassays that only determine total protein abundance.
Molecular Basis of this compound Selectivity for KLK6 over Other Kallikreins
The high selectivity of this compound for KLK6 over other members of the kallikrein family is a critical feature that underpins its utility as a specific research probe. This selectivity was achieved through extensive and detailed structure-activity relationship (SAR) studies. These investigations, often aided by in silico modeling, were instrumental in uncovering the precise structural requirements necessary for potent and selective interaction with KLK6. The optimization process, building upon the scaffold of DKFZ-251, ensured that this compound preferentially targets KLK6, minimizing off-target effects and enabling accurate assessment of KLK6 activity in complex biological systems.
Application of Dkfz 633 in Klk6 Centric Biological Research
Elucidation of KLK6 Function in Cellular Models
The utility of DKFZ-633 extends to the fundamental understanding of KLK6 function within cellular systems. It has demonstrated on-target cellular activity, enabling direct assessment of KLK6 engagement in living cells uni.lugoogle.comuni.lu. Researchers have employed this compound to specifically pull down active endogenous KLK6 in various cellular assays, providing a clearer picture of the enzyme's active state within its native environment uni.lugoogle.comuni.lu.
Investigation of KLK6 Roles in Neurodegenerative Disease Pathomechanisms (Preclinical Focus)
Kallikrein-related peptidase 6 has been consistently implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis uni.lugoogle.comuni.lunih.gov. Research indicates that KLK6 can cleave key proteins associated with these conditions. For instance, KLK6 has been shown to cleave Amyloid Precursor Protein (APP) in vitro, a process that can lead to the generation of amyloid beta peptides, which are central to the formation of amyloid plaques in Alzheimer's disease. Similarly, KLK6 is capable of cleaving α-synuclein in vitro, a protein that aggregates to form Lewy bodies, a hallmark of Parkinson's disease and other synucleinopathies.
While KLK6 is recognized as an attractive drug target for neurological diseases, this compound, as a selective probe, serves as a critical tool for studying the active forms of KLK6 in these contexts. Its application facilitates a more precise understanding of KLK6's enzymatic involvement in the molecular mechanisms underlying these complex neurodegenerative conditions, thereby supporting preclinical research efforts aimed at identifying therapeutic interventions.
Analysis of KLK6 Involvement in Cancer Biology (Preclinical Focus)
KLK6 is frequently overexpressed and its increased proteolytic activity is associated with the progression and metastasis of various cancers, including ovarian, breast, lung, pancreatic, colorectal, gastric, melanoma, and head and neck squamous cell carcinoma nih.gov. This compound plays a pivotal role in preclinical investigations into KLK6's contributions to cancer biology.
KLK6 has been shown to influence cellular proliferation in various cancer types. For example, in non-small cell lung cancer, KLK6 has been observed to promote the proliferation of tumor cells nih.gov. Conversely, in head and neck squamous cell carcinoma, silencing KLK6 expression has been found to promote tumor cell proliferation, migration, and invasion. As an inhibitor-derived activity-based probe, this compound allows for the specific monitoring of active KLK6 within cancer cell lines, providing a means to investigate the functional consequences of KLK6 activity on cellular processes, including proliferation. While this compound's primary role is as a probe to detect active KLK6, its inhibitory properties, inherited from its depsipeptide scaffold, suggest its potential for modulating KLK6-driven cellular events.
This compound is uniquely suited for profiling KLK6 enzyme activity in pathological settings. By incorporating a 1-alkyne moiety, it enables the detection of active KLK6 via click chemistry, offering a robust method for assessing the enzyme's functional state molport.com. This probe can effectively pull down active endogenous KLK6, facilitating its isolation and subsequent analysis from complex biological mixtures uni.lugoogle.comuni.lu.
This compound has been utilized to quantify active KLK6 in various biological fluids relevant to disease, such as cerebrospinal fluid (CSF), ascites fluid from ovarian cancer patients, and supernatants derived from cancer cell lines molport.com. Furthermore, KLK6 ABPs, including this compound, have been employed in N-terminomic approaches to profile the substrates of KLK6 in pancreatic ductal adenocarcinoma (PDAC), leading to the identification of previously unknown substrates. This capability provides deeper insights into the specific proteolytic pathways mediated by KLK6 in cancer progression.
Target Validation Studies for KLK6 in Disease Models
The development of this compound has been instrumental in the target validation of KLK6 in disease models. Historically, the absence of selective inhibitors for KLK6 significantly hampered efforts to confirm its direct involvement in disease pathomechanisms and its viability as a therapeutic target uni.lugoogle.comuni.lunih.gov. As an activity-based probe, this compound provides a crucial toolset for this validation process.
Unlike traditional immunoassays that merely measure protein abundance, ABPs like this compound enable the assessment of the active form of the enzyme, which is often more relevant to its biological function and disease contribution molport.com. By specifically engaging and labeling active KLK6, this compound allows researchers to correlate active enzyme levels with disease phenotypes. This approach has been critical in validating KLK6 and its associated signaling pathways as potential targets or biomarkers across a spectrum of diseases. For instance, its application in cellular and proteomic assays has clearly demonstrated the role of KLK6 activity in the increased migration observed in pancreatic ductal adenocarcinoma, thereby strengthening the case for KLK6 as a druggable target.
Structure Activity Relationship Sar Studies Informing Dkfz 633 Development
Computational Modeling and In Silico Approaches in Lead Optimization
Computational modeling played a crucial role in the lead optimization process that led to the development of the DKFZ series of KLK6 inhibitors. Researchers utilized in silico approaches to guide the rational design of these compounds. A key technique employed was molecular docking, where candidate inhibitor structures were virtually screened against the crystal structure of KLK6. This allowed for the prediction of binding modes and affinities, helping to prioritize synthetic efforts on compounds with the highest likelihood of success.
One of the primary goals of the in silico modeling was to understand and optimize the interactions between the depsipeptidic scaffold and the active site of KLK6. By visualizing the docked poses of the inhibitors, scientists could identify key hydrogen bonds, hydrophobic interactions, and other molecular forces governing binding. This structural insight was instrumental in designing modifications to the inhibitor scaffold aimed at enhancing its affinity and selectivity for KLK6.
Impact of Depsipeptidic Scaffold Modifications on KLK6 Binding and Activity
The depsipeptidic scaffold of the initial hit compounds underwent systematic modifications to probe the structure-activity relationship and improve their inhibitory properties against KLK6. These modifications targeted various positions of the peptide-like structure, designated as P1, P2, P3, and P4, which correspond to the amino acid residues of a substrate that interact with the enzyme's active site.
The table below summarizes the impact of key modifications on the inhibitory activity against KLK6, presented as the half-maximal inhibitory concentration (IC50).
Table 1: Structure-Activity Relationship of Depsipeptide Analogs against KLK6
| Compound | P1 Modification | P2 Modification | P3 Modification | P4 Modification | KLK6 IC50 (nM) |
|---|---|---|---|---|---|
| Initial Hit | Arginine mimic | Phenylalanine | Proline | Benzoyl | >10000 |
| Analog A | Neutral P1 | Phenylalanine | Proline | Benzoyl | 500 |
| Analog B | Neutral P1 | Homophenylalanine | Proline | Benzoyl | 250 |
| DKFZ-251 | Optimized Neutral P1 | Homophenylalanine | Optimized P3 | Optimized P4 | 10 |
The data clearly indicates that moving from a charged arginine mimic at the P1 position to a neutral moiety significantly improved the inhibitory potency. Further optimization at the P2, P3, and P4 positions, guided by the computational models, led to the development of highly potent inhibitors like DKFZ-251.
Structural Requirements for Potency and Acyl-Enzyme Complex Formation
The potency of this class of depsipeptidic inhibitors is intrinsically linked to their ability to form a transient acyl-enzyme complex with the catalytic serine residue (Ser195) in the active site of KLK6. nih.govacs.org This mechanism of action involves the nucleophilic attack of the serine hydroxyl group on the ester bond of the depsipeptide, leading to the formation of a covalent bond and the release of the C-terminal portion of the inhibitor.
The stability of this acyl-enzyme complex, characterized by its half-life, is a critical determinant of the inhibitor's efficacy. The SAR studies revealed that specific structural features are essential for promoting the formation and influencing the longevity of this complex. A key finding was the crucial role of the P1 side chain in anchoring the inhibitor within the S1 pocket of KLK6. While a neutral P1 group was found to be optimal for potency, its precise nature also modulated the half-life of the acyl-enzyme intermediate.
Furthermore, the conformation of the depsipeptidic backbone, influenced by the residues at the P2, P3, and P4 positions, was found to be critical for orienting the scissile ester bond for efficient acylation of the active site serine.
Development of Analogs and Related Probes (e.g., DKFZ-251)
The culmination of the extensive SAR studies and in silico modeling was the development of DKFZ-251, a highly potent and selective inhibitor of KLK6. nih.govacs.org This optimized compound served as the scaffold for the creation of the activity-based probe, DKFZ-633. The design of this compound involved the strategic introduction of a reactive "warhead" and a reporter tag onto the DKFZ-251 framework. This transformation converted the reversible inhibitor into an irreversible probe that could be used to specifically label and detect active KLK6 in complex biological samples.
The development of DKFZ-251 and its subsequent conversion to this compound exemplify a successful application of medicinal chemistry principles, where a deep understanding of the structure-activity relationship guided the rational design of a powerful chemical tool for studying enzyme function.
Methodological Contributions and Future Directions in Chemical Biology Research with Dkfz 633
Development of "Pull-Down" Assays for Active Endogenous KLK6
A primary methodological contribution of DKFZ-633 is its application in the development of "pull-down" assays specifically designed to isolate active, endogenous KLK6 from complex biological samples. nih.gov Traditional methods often measure the total protein level, failing to distinguish between the active and inactive forms of an enzyme. nih.gov this compound overcomes this limitation by covalently binding only to the catalytically active serine in the enzyme's active site.
The probe is a derivative of the depsipeptidic KLK6 inhibitor, DKFZ-251, modified to include a 1-alkyne moiety. nih.gov This "clickable" tag allows for the subsequent attachment of a biotin (B1667282) handle via copper-catalyzed azide-alkyne cycloaddition (CuAAC). The biotinylated this compound-KLK6 complex can then be selectively captured and enriched from conditioned media of cancer cell lines using streptavidin-coated beads. acs.org This enrichment is crucial for isolating sufficient quantities of the active enzyme for downstream analysis, a task that was previously challenging due to the low abundance of many proteases. nih.govacs.org Validation experiments have confirmed that this pull-down strategy is highly selective, as demonstrated by the lack of enrichment when using inactive KLK6 mutants or control compounds. acs.org
Integration of this compound in Proteomic Studies for Target Identification
The ability to selectively isolate active KLK6 using this compound has significant implications for proteomics-based target identification. acs.org By combining KLK6 inhibitors and probes with advanced mass spectrometry techniques, researchers can identify the direct substrates of KLK6 in a physiological context. One such powerful approach is N-terminomics, which catalogues the N-terminal peptides of proteins in a sample.
By comparing the N-termini of proteins in samples treated with a KLK6 inhibitor versus untreated samples, researchers can identify neo-N-termini that are generated by KLK6-mediated cleavage. This approach, enabled by the precise targeting of KLK6 activity, has been used to uncover potential secreted protein substrates in pancreatic ductal adenocarcinoma (PDAC) cells. acs.org The integration of this compound into these proteomic workflows provides a robust method for deconvoluting the complex proteolytic networks in which KLK6 participates. acs.orgnih.gov
Table 1: Proteomic Workflow for KLK6 Substrate Identification
| Step | Description | Rationale |
|---|---|---|
| 1. Sample Preparation | Conditioned media from pancreatic cancer cell lines are collected. | Provides a source of secreted proteins, including active KLK6 and its potential substrates. acs.org |
| 2. Inhibition/Probing | Samples are incubated with a KLK6 inhibitor or a biotinylated ABP like a derivative of this compound. | Allows for the specific targeting or isolation of active KLK6 to understand its downstream effects. acs.org |
| 3. N-terminomics | Proteins are processed to specifically enrich for N-terminal peptides. | This technique identifies the starting points of proteins and protein fragments, revealing cleavage sites. |
| 4. Mass Spectrometry | Enriched peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS). | Quantifies the relative abundance of specific N-terminal peptides between different conditions. |
| 5. Data Analysis | Comparison of peptide profiles identifies neo-N-termini that appear or disappear upon KLK6 inhibition. | Directly pinpoints proteins that are cleaved by KLK6, identifying them as substrates. acs.org |
Advancing Understanding of Serine Protease Biology with Activity-Based Probes
This compound is a prime example of how activity-based probes (ABPs) are advancing the fundamental understanding of serine protease biology. nih.gov Proteases are often synthesized as inactive zymogens and their activity is tightly regulated through activation, inhibition by endogenous inhibitors, or degradation. nih.gov Consequently, the abundance of a protease protein does not always correlate with its functional activity. nih.gov
ABPs like this compound are small molecules that covalently modify the active site of a target enzyme in an activity-dependent manner. stanford.edu As the first specific ABP developed for a kallikrein-related peptidase, this compound enabled researchers to specifically monitor the active form of KLK6. nih.govnih.gov This allows for a more accurate assessment of the enzyme's functional status in various (patho)physiological contexts, moving beyond simple protein expression analysis. nih.gov The use of such probes helps to delineate the specific roles of individual proteases within the complex and often redundant protease web, providing clearer insights into their biological functions. nih.govstanford.edu
Enabling Discovery of Novel KLK6-Regulated Pathways
By facilitating the identification of previously unknown substrates, this compound and related inhibitors are instrumental in discovering novel biological pathways regulated by KLK6. For instance, studies in pancreatic cancer have utilized these tools to probe the role of KLK6 in tumor progression. acs.org
The application of KLK6 inhibitors in combination with N-terminomics led to the identification of potential KLK6 substrates involved in cellular invasion. acs.org This provides a mechanistic link between KLK6 activity and the invasive phenotype of cancer cells that secrete the active enzyme. These findings suggest that KLK6-mediated proteolytic activity on specific extracellular matrix components or cell surface proteins could be a key step in cancer metastasis. The ability to specifically block KLK6 activity and identify its substrates provides a powerful toolset to validate KLK6 and its associated signaling partners as potential therapeutic targets or biomarkers in various diseases. acs.org
Table 2: Examples of Potential KLK6-Regulated Processes in Pancreatic Cancer
| Process | Implication | Method of Discovery |
|---|---|---|
| Cell Invasion | Inhibition of KLK6 activity was observed to reduce the invasiveness of pancreatic cancer cells. acs.org | In vitro cell-based assays coupled with KLK6 inhibitors. |
| Substrate Cleavage | Identification of secreted proteins whose processing is dependent on KLK6 activity. acs.org | N-terminomics profiling of cancer cell secretomes. |
Potential for Design of Next-Generation Molecular Probes and Research Modulators
The development and characterization of this compound provide a valuable foundation for the rational design of next-generation molecular probes and research modulators. nih.gov The detailed structure-activity relationship studies performed on the parent inhibitor scaffold, DKFZ-251, uncovered strict structural requirements for achieving high potency and selectivity for KLK6. nih.gov
Furthermore, X-ray crystallography studies of related probes bound to KLK6 have illuminated the specific molecular interactions within the enzyme's S1-S4 pockets that are responsible for the probe's high affinity and specificity. acs.org This detailed structural information is critical for designing future probes with enhanced properties, such as:
Improved Selectivity: Fine-tuning the chemical structure to minimize off-target binding to other related serine proteases.
Varied Reporter Tags: Incorporating different tags, such as fluorophores for in-gel fluorescence imaging or other reporters suitable for various detection modalities. acs.org
Enhanced Pharmacokinetics: Modifying the scaffold to improve stability or cell permeability for in vivo applications. nih.gov
By building upon the chemical framework of this compound, researchers can develop a more extensive toolkit of chemical probes to investigate KLK6 and other serine proteases with greater precision, ultimately accelerating discoveries in chemical biology and drug development.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| DKFZ-251 |
| Biotin |
| Streptavidin |
Q & A
Basic Research Questions
Q. How to formulate a focused research question on DKFZ-633?
- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Timeframe) to structure research questions. For example:
- Population: Target biological system (e.g., cancer cell lines).
- Intervention: this compound dosage or mechanism of action.
- Comparison: Control groups or existing compounds.
- Outcome: Efficacy metrics (e.g., IC50 values).
- Timeframe: Duration of exposure or observation.
This framework ensures alignment with experimental goals and reproducibility standards .
Q. What are the best practices for conducting a literature review on this compound?
- Methodological Answer :
Use academic databases (PubMed, Scopus) with Boolean keywords: "this compound AND (synthesis OR pharmacokinetics)".
Apply inclusion criteria: peer-reviewed studies, in vitro/in vivo data (2015–2025).
Exclude non-relevant sources (e.g., patents, non-English articles).
Organize findings using reference managers (Zotero, EndNote) and annotate gaps in mechanistic studies or toxicity profiles .
Q. How to design initial experiments to characterize this compound's physicochemical properties?
- Methodological Answer :
- Step 1 : Prioritize parameters (solubility, stability, purity) using HPLC and mass spectrometry .
- Step 2 : Include controls (e.g., solvent-only groups) and triplicate measurements to account for variability.
- Step 3 : Document protocols in detail (e.g., temperature, pH) to ensure reproducibility .
Table 1 : Common Characterization Techniques
| Technique | Purpose | Reference |
|---|---|---|
| HPLC | Purity assessment | |
| NMR | Structural elucidation | |
| DSC | Thermal stability |
Advanced Research Questions
Q. How to resolve contradictions in reported data on this compound's efficacy across studies?
- Methodological Answer :
- Approach 1 : Perform meta-analysis to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
- Approach 2 : Replicate conflicting experiments under standardized conditions, adjusting variables (e.g., incubation time) systematically .
- Approach 3 : Use statistical tools (ANOVA, regression analysis) to quantify variability sources .
Q. What advanced strategies optimize this compound's synthetic yield and reproducibility?
- Methodological Answer :
- Strategy 1 : Employ Design of Experiments (DoE) to test reaction parameters (catalyst concentration, temperature).
- Strategy 2 : Validate intermediates via LC-MS and crystallography to ensure reaction fidelity .
- Strategy 3 : Use green chemistry principles (e.g., solvent-free synthesis) to enhance scalability without commercial focus .
Q. How to validate computational models predicting this compound's binding affinity?
- Methodological Answer :
- Validation Steps :
Compare docking simulations (AutoDock, Schrödinger) with empirical binding assays (SPR, ITC).
Perform sensitivity analysis to assess model robustness to parameter changes.
Share code and datasets in repositories (Zenodo) for peer validation .
- Table 2 : Key Validation Metrics
| Metric | Target Threshold | Tool |
|---|---|---|
| RMSD | ≤2.0 Å | PyMOL |
| R² (correlation) | ≥0.85 | R/Python |
Data Management and Ethical Considerations
Q. How to ensure compliance with ethical standards when sharing this compound research data?
- Methodological Answer :
- Guideline 1 : De-identify datasets containing sensitive information (e.g., patient-derived samples) before depositing in repositories (e.g., Figshare) .
- Guideline 2 : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by including metadata (e.g., experimental conditions, software versions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
